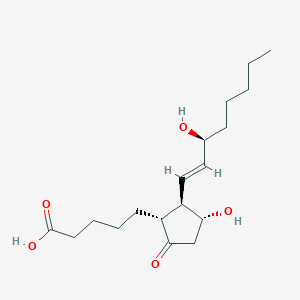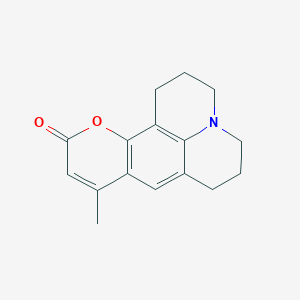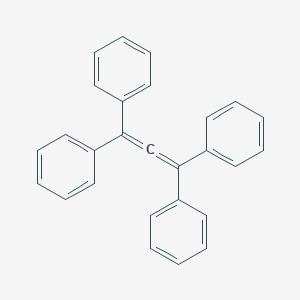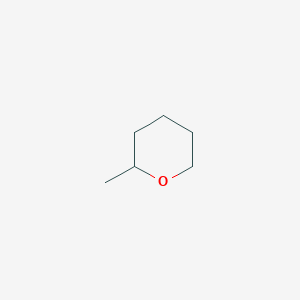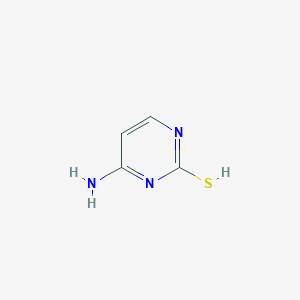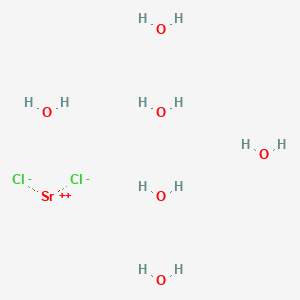
Strontium dichloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de estroncio hexahidratado es un compuesto químico con la fórmula SrCl₂·6H₂O. Es un sólido cristalino blanco que es altamente soluble en agua. Este compuesto se utiliza comúnmente en diversas aplicaciones industriales y científicas debido a sus propiedades únicas. El cloruro de estroncio hexahidratado es conocido por su papel en la producción de un color rojo brillante en los fuegos artificiales y su uso en el campo médico para tratar el dolor óseo en las metástasis esqueléticas .
Mecanismo De Acción
El mecanismo de acción del cloruro de estroncio hexahidratado varía en función de su aplicación:
-
Hipersensibilidad dental: : Los iones estroncio en las formulaciones de pasta de dientes de cloruro de estroncio alivian el dolor y la sensibilidad bloqueando el flujo de líquido en los túbulos dentinales, que son canales microscópicos en la dentina .
-
Tratamiento del cáncer de hueso: : El isótopo radiactivo estroncio-89 se dirige a los tejidos óseos, donde emite partículas beta que ayudan a aliviar el dolor óseo asociado con las metástasis esqueléticas .
Análisis Bioquímico
Biochemical Properties
Strontium dichloride hexahydrate interacts with the dentin in teeth. It forms a barrier over microscopic tubules in the dentin, which contain nerve endings that have become exposed due to gum recession . This interaction helps in reducing tooth sensitivity .
Cellular Effects
This compound primarily affects dental cells. It influences cell function by forming a barrier over microscopic tubules in the dentin . This barrier protects nerve endings that have become exposed, thereby reducing tooth sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a barrier over microscopic tubules in the dentin . This barrier prevents fluid flow in the dentinal tubules, which are essentially microscopic canals in the dentin . This action helps to alleviate pain and sensitivity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in the context of unseeded batch cooling crystallization . The results suggested that in a well-mixed crystallizer, no obvious agglomeration and breakage were observed .
Metabolic Pathways
Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role in reducing tooth sensitivity, it can be inferred that it primarily localizes in the dentin of teeth where it forms a barrier over microscopic tubules .
Métodos De Preparación
El cloruro de estroncio hexahidratado se puede sintetizar mediante varios métodos. Un método común implica tratar el hidróxido de estroncio acuoso o el carbonato de estroncio con ácido clorhídrico. La reacción es la siguiente :
Sr(OH)2+2HCl→SrCl2+2H2O
La cristalización de una solución acuosa fría produce la forma hexahidratada, SrCl₂·6H₂O. La deshidratación de esta sal se produce en etapas, comenzando por encima de 61 °C, y la deshidratación completa se produce a 320 °C {_svg_3}.
Análisis De Reacciones Químicas
El cloruro de estroncio hexahidratado se somete a diversas reacciones químicas, entre ellas:
-
Descomposición: : Al calentarse, el cloruro de estroncio hexahidratado se descompone para formar cloruro de estroncio y agua .
SrCl2⋅6H2O→SrCl2+6H2O
-
Catálisis: : Actúa como catalizador en la conversión de aldehídos y cetonas en gem-dihidroperóxidos utilizando peróxido de hidrógeno acuoso en condiciones suaves y neutras {_svg_5}.
Aplicaciones Científicas De Investigación
El cloruro de estroncio hexahidratado tiene una amplia gama de aplicaciones en la investigación científica:
-
Química: : Se utiliza como precursor para preparar cromato de estroncio, un inhibidor de la corrosión para el aluminio . También participa en la síntesis de nanopartículas fotocatalíticas de núcleo de sulfuro de cadmio .
-
Biología y medicina: : En el campo médico, el isótopo radiactivo estroncio-89, derivado del cloruro de estroncio, se utiliza para el tratamiento del cáncer de hueso . Además, se ha utilizado en formulaciones de pasta de dientes para reducir la sensibilidad dental formando una barrera sobre los túbulos microscópicos en la dentina .
-
Industria: : El cloruro de estroncio hexahidratado se utiliza en la fabricación de vidrio y la metalurgia. También se utiliza como agente colorante rojo en la pirotecnia .
Comparación Con Compuestos Similares
El cloruro de estroncio hexahidratado se puede comparar con otros compuestos similares, como:
- Fluoruro de estroncio (SrF₂)
- Bromuro de estroncio (SrBr₂)
- Yoduro de estroncio (SrI₂)
- Cloruro de calcio (CaCl₂)
- Cloruro de bario (BaCl₂)
El cloruro de estroncio hexahidratado es único debido a su alta solubilidad en agua y sus aplicaciones específicas en la pirotecnia y la medicina. A diferencia del cloruro de bario, que es más tóxico, el cloruro de estroncio hexahidratado es relativamente más seguro de manipular .
Propiedades
Número CAS |
10025-70-4 |
|---|---|
Fórmula molecular |
Cl2H12O6Sr |
Peso molecular |
266.62 g/mol |
Nombre IUPAC |
strontium;dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
Clave InChI |
AMGRXJSJSONEEG-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
SMILES canónico |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
| 10025-70-4 | |
Descripción física |
Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
10476-85-4 (Parent) 22537-39-9 (Parent) |
Sinónimos |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Strontium dichloride hexahydrate?
A1: this compound crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].
Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?
A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].
Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?
A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
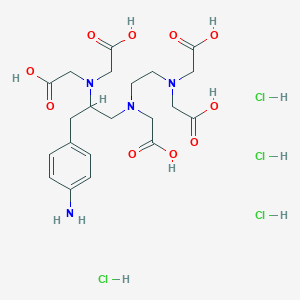
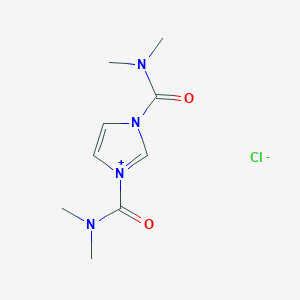
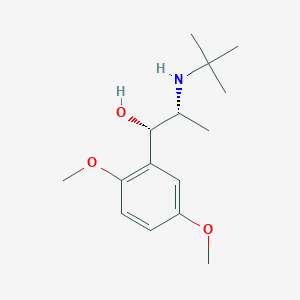
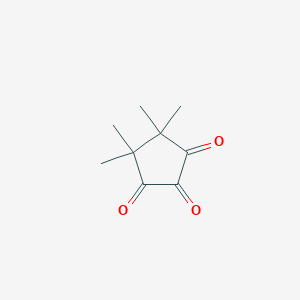
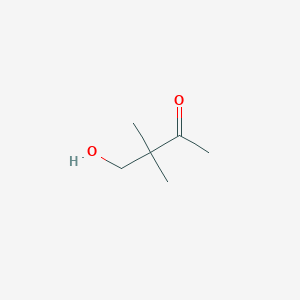
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
